Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate
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Overview
Description
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate is an organic compound that features a furan ring substituted with a carboxylate group and a chloropyridinylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate typically involves a multi-step organic synthesis process. One common method includes the reaction of 5-chloropyridin-2-amine with a furan-2-carboxylic acid derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the furan ring or the chloropyridinyl group.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions where the chloropyridinyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted furan compounds.
Scientific Research Applications
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to certain enzymes or receptors, modulating their activity. The furan ring may also play a role in the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate include:
Flupyradifurone: A compound with a similar furan ring structure used as an insecticide.
Indole derivatives: Compounds with similar heterocyclic structures that exhibit various biological activities.
Uniqueness
This compound is unique due to its specific combination of a chloropyridinyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)11-8(4-5-18-11)6-14-10-3-2-9(13)7-15-10/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWJKLLQBWRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CNC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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